3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Conformational Analysis Peptidomimetics Medicinal Chemistry

This compound is a conformationally constrained, orthogonally protected amino acid derivative featuring a 3-azabicyclo[3.2.1]octane core, a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, and a free carboxylic acid at the 6-position. With a molecular weight of 255.31 g/mol (C13H21NO4) and a purity of ≥95% from commercial sources, it serves as a specialized building block for drug discovery, particularly in the design of peptidomimetics where rigid, non-planar scaffolds are required to pre-organize molecular topology.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2287288-75-7
Cat. No. B2678778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
CAS2287288-75-7
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1)C(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeyWSLYSVURXITUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid: A Constrained, Orthogonally Protected Bicyclic Building Block


This compound is a conformationally constrained, orthogonally protected amino acid derivative featuring a 3-azabicyclo[3.2.1]octane core, a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, and a free carboxylic acid at the 6-position . With a molecular weight of 255.31 g/mol (C13H21NO4) and a purity of ≥95% from commercial sources, it serves as a specialized building block for drug discovery, particularly in the design of peptidomimetics where rigid, non-planar scaffolds are required to pre-organize molecular topology [1].

Why a Generic 3-Azabicyclo[3.2.1]octane Building Block Cannot Replace 2287288-75-7


Simple substitution with an unprotected or differently protected analog is not feasible due to the precise interplay of orthogonal reactivity and conformational constraint. The Boc group provides temporary amine protection, enabling chemoselective reactions at the carboxylic acid . Removing it to the parent 3-azabicyclo[3.2.1]octane-6-carboxylic acid [1] introduces a nucleophilic secondary amine that will cross-react in standard amide coupling or esterification reactions. Furthermore, moving the carboxylic acid from the 6- to the 8- or 1-position, as in isomers like 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, alters the exit vector geometry, which can critically disrupt key binding interactions in a target receptor . Direct comparative data essential for scientific selection follows below.

Quantified Differentiation of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid from its Closest Analogs


Conformational Rigidity: Quantified Amide Bond Distortion vs. 2-Azabicyclo[2.2.1]heptane Skeleton

The 3-azabicyclo[3.2.1]octane skeleton induces a quantifiable degree of non-planarity in its amide bonds, a key feature for biological mimicry, which differs from the 2-azabicyclo[2.2.1]heptane system. X-ray crystallography reveals different degrees of distortion of the amide moiety from planarity between the two skeletons, which causes inherent chirality of the chromophores and profoundly affects the Cotton effect sign and magnitude in circular dichroism (CD) spectra [1]. This structural feature restricts the application of standard sector rules for CD prediction, directly demonstrating a unique conformational bias.

Conformational Analysis Peptidomimetics Medicinal Chemistry

Orthogonal Protection: Difference in Reactive Functional Groups vs. Unprotected Parent Compound

The target compound possesses one protected amine (Boc) and one free carboxylic acid, a 1:1 orthogonal functionality ratio. In contrast, the commercially available unprotected parent compound, 3-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS 2287301-20-4), has both a free secondary amine and a free carboxylic acid [1]. This functional group difference has a molecular weight consequence (255.31 vs. 155.19 g/mol) and a reactivity consequence: the parent compound will undergo self-polymerization or require additional protecting group steps in a synthetic sequence, reducing step economy.

Solid-Phase Peptide Synthesis Chemoselective Ligation Building Block Chemistry

Positional Isomerism: 6-Carboxylic Acid vs. 8-Carboxylic Acid Exit Vector Geometry

The substitution of the carboxylic acid at the 6-position on the 3-azabicyclo[3.2.1]octane core directs the functional group into a distinct spatial trajectory compared to the 8-substituted isomer. The closest commercially available positional isomer, 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS 1250997-29-5), shares the same molecular formula (C13H21NO4) and purity (95%), but the functional group location is altered, resulting in a different 3D projection angle for appended groups in the final target molecule .

Structure-Based Drug Design Scaffold Hopping Medicinal Chemistry

Enabling a 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic Acid (Aza-Carbamino) Pharmacophore via Proven Synthetic Route

The target compound's core structure is the direct precursor to an important class of constrained, α,α-disubstituted amino acids. A validated synthetic route from norbornene amino acids allows access to optically pure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which can function as both α,γ- and α,δ-diamino acids with steric constraints [1]. This is a defined chemical space entry point that analogs like 8-azabicyclo[3.2.1]octane (tropane) or 2-azabicyclo[2.2.1]heptane systems cannot provide.

Constrained Amino Acids α,α-Disubstituted Amino Acids Asymmetric Synthesis

High-Value Application Scenarios for 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid


Rational Design of Conformationally Constrained Peptidomimetics

When a peptide lead requires stabilization of a β-turn or a specific secondary structure, the 3-azabicyclo[3.2.1]octane scaffold can be used to synthetically enforce a predefined φ/ψ dihedral angle. The target compound's Boc-protected amine and free acid allow for direct incorporation into a peptide backbone via standard Fmoc/t-Bu solid-phase peptide synthesis strategies, serving as a rigid proline or phenylalanine surrogate where the 6-carboxylic acid exit vector is critical for maintaining the correct 3D trajectory of the side chain [1].

Synthesis of α,α-Disubstituted Constrained Amino Acid Libraries

The building block is a key intermediate for creating a library of novel 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, a unique class of α,α-disubstituted amino acids. The established synthetic methodology allows for the introduction of diverse N-alkyl groups after Boc deprotection, enabling rapid exploration of structure-activity relationships (SAR) around a sterically constrained, chiral bicyclic core [2].

Scaffold-Hopping from 8-Azabicyclo[3.2.1]octane (Tropane) Systems

For a project optimizing a hit compound containing an 8-azabicyclo[3.2.1]octane (tropane) or 2-azabicyclo[2.2.1]heptane core, the 3-aza isomer offers a distinct spatial arrangement of the nitrogen and the 6-carboxylic acid. Evidence shows that these different bicyclic skeletons cause markedly different amide bond conformations [1], offering a genuine scaffold-hopping opportunity to escape a competitive IP landscape while maintaining a rigid, bicyclic character.

Synthesis of Orthogonally Protected Polyfunctional Scaffolds

The inherent orthogonality of the Boc-protected amine and the free carboxylic acid makes this compound an ideal core for sequential derivatization. A user can first elaborate the acid into an amide or ester, then deprotect the Boc group with TFA and further functionalize the free amine, all without cross-reactivity. This step-economical feature differentiates it from the unprotected parent compound, which would require an initial protection step and thus a longer, lower-yielding synthetic sequence [3].

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